molecular formula C14H23NO6S B2617796 2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2305253-38-5

2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2617796
CAS No.: 2305253-38-5
M. Wt: 333.4
InChI Key: FDDBJPPBIQFKPM-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid is a high-value synthetic building block primarily utilized in pharmaceutical research and development . This compound features a unique spiro[4.5]decane scaffold integrated with a sulfone (8,8-dioxo-8lambda6-thia) moiety and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile precursor for medicinal chemistry . The sulfone group can act as a key pharmacophore or be used as a versatile handle in organic synthesis, while the Boc-protected amine and carboxylic acid functionalities provide orthogonal sites for further derivatization and conjugation. Researchers value this compound for constructing complex molecular architectures, particularly in the discovery of new therapeutics and advanced materials. Its structural complexity and multifunctionality make it suitable for exploring structure-activity relationships and for incorporation into larger, biologically active molecules. This product is strictly for research use only and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-9-14(8-10(15)11(16)17)4-6-22(19,20)7-5-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDBJPPBIQFKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCS(=O)(=O)CC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a sulfur-containing reagent under controlled conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Oxidation: The sulfur atom in the spirocyclic core is oxidized to form the dioxo-thia-azaspiro structure. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol or thioether derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkylating agents, acylating agents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Sulfone derivatives: Formed through oxidation.

    Thiol or thioether derivatives: Formed through reduction.

    Esters or amides: Formed through hydrolysis.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of spiro compounds exhibit significant cytotoxic effects against various cancer cell lines. The unique spiro structure may enhance the binding affinity to biological targets, making it a candidate for further development in anticancer therapies .
  • Antioxidant Properties :
    • Compounds similar to 2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane have shown potent antioxidant activities. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases .
  • Biological Activity :
    • The compound's thiophene and azaspiro frameworks contribute to its biological profile, potentially acting as allosteric modulators for various receptors, which can lead to innovative drug designs targeting metabolic disorders .

Materials Science Applications

  • Dyes and Sensors :
    • The incorporation of sulfur-containing spiro compounds into polymer matrices has been explored for their applications in dyes and conductivity-based sensors. Their unique electronic properties can be harnessed for developing advanced materials with tailored functionalities .
  • Biodegradable Polymers :
    • Research indicates that spiro compounds can be integrated into biodegradable polymer systems, enhancing their mechanical properties while maintaining environmental sustainability. This application is particularly relevant in packaging and medical device industries where biodegradability is a key concern .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that spiro compounds exhibit significant cytotoxicity against leukemia and CNS cancer cell lines.
Antioxidant EvaluationFound that derivatives inhibited lipid peroxidation significantly, suggesting potential use in formulations aimed at oxidative stress mitigation.
Material DevelopmentShowed that integrating spiro compounds into polymers improved mechanical properties and thermal stability, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxo-thia-azaspiro structure allows it to form stable complexes with metal ions, which can be crucial for its biological activity. The Boc group provides stability and protects the molecule from premature degradation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Spiro Ring Functional Groups
Target Compound ~C₁₅H₂₃NO₅S ~357.4 g/mol* Boc, sulfone (dioxo-thia), carboxylic acid [4.5] Carboxylic acid, sulfone, Boc
8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid C₁₄H₂₃NO₅ 285.34 g/mol Boc, oxa (ether), carboxylic acid [4.5] Carboxylic acid, ether, Boc
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid C₁₅H₂₅NO₄ 283.36 g/mol Boc, no heteroatom, carboxylic acid [4.5] Carboxylic acid, Boc
2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid C₁₃H₂₁NO₅S 303.38 g/mol Boc, sulfone, carboxylic acid [3.4] Carboxylic acid, sulfone, Boc

Notes:

  • Heteroatoms: Sulfone (dioxo-thia) increases polarity and acidity (e.g., pKa ~1.5 for sulfonic acids) compared to oxa (ether) or non-heteroatom analogs .
  • Predicted Properties : The target compound likely has a higher boiling point (>400°C) and density (~1.3 g/cm³) due to the sulfone group, similar to analogs in .

Biological Activity

The compound 2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid (CAS Number: 2174007-74-8) is a member of the spirocyclic compounds, notable for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23NO6S
  • Molecular Weight : 333.40 g/mol
  • LogP : -0.33 (indicating low lipophilicity)
  • Hydrogen Bond Acceptors : 6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of medicinal chemistry and drug development. Its structure suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, which may influence signaling pathways.

Anticancer Potential

Research into structurally related compounds suggests that they may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

  • Case Study on Antimicrobial Properties :
    • A study investigated the antimicrobial effects of spirocyclic compounds and found that certain modifications could enhance their activity against Gram-positive bacteria.
    • The compound's structural features suggest it may have similar properties.
  • Anticancer Research :
    • In vitro studies on related spirocyclic compounds revealed cytotoxic effects on several cancer cell lines.
    • These findings indicate a promising avenue for further exploration of this compound in cancer research.

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialVarious spiro compoundsInhibition of bacterial growth
AnticancerSpirocyclic derivativesInduction of apoptosis in cancer cells
Enzyme InhibitionRelated analogsReduced enzyme activity

Q & A

Q. What are the critical steps for synthesizing this spirocyclic compound, and how can purity be ensured?

  • Methodological Answer: Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group, followed by cyclization to form the spiro[4.5]decane core. Key steps include:
  • Boc Protection: Use Boc-anhydride under basic conditions (e.g., DMAP, DIPEA) to protect the amine .
  • Spirocyclization: Employ catalytic acid (e.g., TFA) or thermal conditions to drive ring closure .
  • Purification: Use preparative HPLC or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (≥95%) and NMR (e.g., absence of residual solvent peaks) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer:
  • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) to confirm spirocyclic connectivity and Boc-group integrity. Cross-reference chemical shifts with similar spiro compounds (e.g., δ 1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy: Confirm carbonyl stretches (Boc group: ~1680–1720 cm1^{-1}) and sulfone vibrations (~1300 cm1^{-1}) .

Q. What safety protocols are essential during handling?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Q. How can solubility challenges in aqueous media be addressed for biological assays?

  • Methodological Answer:
  • Co-Solvents: Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound. Verify compatibility with assay buffers (e.g., PBS, pH 7.4) .
  • Surfactants: Add Tween-20 (0.1% w/v) to enhance dispersion .
  • Control Experiments: Include solvent-only controls to rule out artifacts .

Q. What are the stability indicators under varying pH conditions?

  • Methodological Answer:
  • Accelerated Stability Testing: Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Key Degradation Pathways: Hydrolysis of the Boc group (acidic conditions) or sulfone oxidation (basic conditions) .

Advanced Research Questions

Q. How can conflicting NMR data for the spirocyclic core be resolved?

  • Methodological Answer:
  • Dynamic Effects: Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence of proton signals at elevated temps) .
  • X-ray Crystallography: Resolve ambiguity by obtaining a crystal structure. Use slow vapor diffusion (e.g., ether into DCM) for crystallization .
  • Computational Modeling: Compare experimental shifts with DFT-predicted values (e.g., Gaussian 09) .

Q. What strategies optimize the sulfone formation step during synthesis?

  • Methodological Answer:
  • Oxidizing Agents: Compare mCPBA vs. Oxone® for sulfoxide-to-sulfone conversion. Monitor reaction progress with TLC (Rf shift).
  • Catalysis: Use RuCl3_3/H2_2O2_2 for selective oxidation at lower temperatures (0–25°C) .
  • Work-Up: Quench with Na2_2S2_2O3_3 to remove excess oxidant, followed by extraction (DCM/H2_2O) .

Q. How to assess environmental persistence and ecotoxicity?

  • Methodological Answer:
  • Fate Studies: Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Measure half-life (t1/2_{1/2}) via LC-MS/MS .
  • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (48-h LC50_{50}) and algal growth inhibition assays (OECD 201) .
  • Bioaccumulation: Calculate logP values (e.g., using ACD/Labs) to predict partitioning behavior .

Q. What mechanistic insights explain instability in UV light?

  • Methodological Answer:
  • Photolysis Studies: Expose the compound to UV-A/B light (315–400 nm) in a photoreactor. Analyze photoproducts via HRMS and NMR.
  • Radical Quenchers: Add ascorbic acid or BHT to test for radical-mediated degradation pathways .
  • Computational UV Spectra: Predict λmax_{max} using TD-DFT to identify chromophores (e.g., sulfone or Boc groups) .

Q. How to design a stability-indicating HPLC method for long-term storage?

  • Methodological Answer:
  • Column Selection: Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min).
  • Forced Degradation: Stress the compound under heat (60°C), humidity (75% RH), and UV light. Validate method specificity for degradation products .
  • Validation Parameters: Assess linearity (R2^2 > 0.99), precision (%RSD < 2%), and LOD/LOQ .

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